ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1423025-12-0) is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core. This structure includes a chlorosulfonyl group at position 6, a chlorine atom at position 3, and a methyl substituent at position 1, with an ethyl ester at position 2. The methyl group at position 1 likely enhances steric stability, while the ethyl ester contributes to solubility in organic solvents. Notably, this compound is listed as a discontinued product with 95% purity, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
ethyl 3-chloro-6-chlorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O4S/c1-3-19-11(16)10-8(12)9-7(15(10)2)4-6(5-14-9)20(13,17)18/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIOEYLOBIGTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117442 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-12-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the chlorosulfonylation of a suitable pyrrolopyridine derivative followed by esterification. The reaction conditions often require the use of strong acids or chlorosulfonic acid derivatives under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The chloro group can be reduced to form a corresponding amine or alcohol.
Substitution: The pyrrolopyridine core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids
Reduction: Amines, alcohols
Substitution: Substituted pyrrolopyridines
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrrolopyridine carboxylates, which are widely explored in medicinal chemistry and materials science. Below is a comparison with structurally related derivatives:
Key Differences and Implications
Reactivity : The chlorosulfonyl group in the target compound distinguishes it from simpler chloro or bromo derivatives. This group enables sulfonamide formation, a critical step in drug development (e.g., protease inhibitors) . In contrast, trifluoromethyl or methoxy substituents (e.g., in ’s 5-methoxy derivative) modulate electronic properties for target binding .
Synthesis : Derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized via Pd/C-catalyzed hydrogenation (85% yield for methoxy analogues) , while brominated variants (e.g., CAS: 17288-32-3) use pyridinium tribromide for halogenation . The target compound’s discontinuation may reflect challenges in introducing the chlorosulfonyl group without side reactions.
Biological Activity
Structure and Composition
- Chemical Formula : C11H10Cl2N2O4S
- CAS Number : 1423025-12-0
The compound features a pyrrolopyridine core with chlorosulfonyl and carboxylate functional groups, which are significant for its biological activity.
Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. The presence of the chlorosulfonyl group enhances its reactivity, potentially allowing it to modify proteins or nucleic acids, leading to altered cellular functions.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolopyridines demonstrate significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting the bacterial cell wall synthesis or interfering with protein synthesis pathways. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties
Pyrrolopyridine derivatives have been evaluated for their anticancer properties. Compounds in this class often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.
Inhibitory Effects on Enzymes
The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, some studies suggest that related compounds can inhibit kinases or other enzymes critical for tumor growth and metastasis.
Case Studies
- Antibacterial Screening : A study evaluated several pyrrolopyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed minimum inhibitory concentrations (MIC) in the range of 0.5 to 5 µg/mL.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain pyrrolopyridine derivatives exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity.
- Enzyme Inhibition : Research focusing on enzyme inhibition demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
